4-Butoxy-2,6-difluorobenzyl bromide
Overview
Description
4-Butoxy-2,6-difluorobenzyl bromide is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzyl bromide, where the benzene ring is substituted with butoxy and difluoro groups. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,6-difluorobenzyl bromide typically involves the bromination of 4-butoxy-2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction is carried out in the presence of an organic or inorganic solvent, and the mixture is stirred for several hours. The product is then purified using silica gel column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2,6-difluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-butoxy-2,6-difluorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include 4-butoxy-2,6-difluorobenzyl azide, 4-butoxy-2,6-difluorobenzyl thiocyanate, and 4-butoxy-2,6-difluorobenzyl methoxide.
Oxidation: Products include 4-butoxy-2,6-difluorobenzaldehyde and 4-butoxy-2,6-difluorobenzoic acid.
Reduction: The major product is 4-butoxy-2,6-difluorobenzyl alcohol.
Scientific Research Applications
4-Butoxy-2,6-difluorobenzyl bromide is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as an intermediate in the synthesis of antiepileptic drugs like rufinamide.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-2,6-difluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. In medicinal chemistry, its derivatives may interact with molecular targets such as sodium channels, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzyl bromide: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain nucleophilic substitution reactions.
4-Butoxybenzyl bromide: Lacks the difluoro groups, which may affect its electronic properties and reactivity.
4-Methoxy-2,6-difluorobenzyl bromide: The methoxy group is less bulky than the butoxy group, potentially leading to different steric and electronic effects.
Uniqueness
4-Butoxy-2,6-difluorobenzyl bromide is unique due to the combination of butoxy and difluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
2-(bromomethyl)-5-butoxy-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-2-3-4-15-8-5-10(13)9(7-12)11(14)6-8/h5-6H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBMPQTIHRCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240740 | |
Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373921-06-2 | |
Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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